Cas no 1696474-98-2 (1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one)
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one
- 1696474-98-2
- EN300-1897807
-
- Inchi: 1S/C8H7BrOS/c1-3-7(10)8-6(9)4-5(2)11-8/h3-4H,1H2,2H3
- InChI Key: BEWQXZLFOYBDOJ-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)SC=1C(C=C)=O
Computed Properties
- Exact Mass: 229.94010g/mol
- Monoisotopic Mass: 229.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 45.3Ų
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897807-1.0g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1897807-0.05g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-0.1g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-0.25g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-0.5g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-1g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-2.5g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-5g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1897807-10g |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one |
1696474-98-2 | 10g |
$3929.0 | 2023-09-18 |
1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one Related Literature
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one
Comprehensive Analysis of 1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one (CAS No. 1696474-98-2)
The compound 1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one (CAS No. 1696474-98-2) is a highly versatile organic molecule with significant applications in pharmaceutical and material science research. Its unique structure, featuring a bromothiophene core and an α,β-unsaturated ketone moiety, makes it a valuable intermediate for synthesizing complex heterocyclic compounds. Researchers are increasingly interested in this compound due to its potential role in developing novel bioactive molecules and organic electronic materials.
Recent studies highlight the growing demand for thiophene derivatives in drug discovery, particularly for their antimicrobial and anti-inflammatory properties. The presence of both bromo and methyl substituents on the thiophene ring enhances its reactivity, enabling diverse functionalization pathways. This characteristic aligns with current trends in green chemistry, where researchers seek efficient methods to modify such scaffolds using sustainable catalysts or mild conditions.
From a synthetic perspective, 1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one serves as a key building block for cross-coupling reactions, particularly in palladium-catalyzed transformations like Suzuki-Miyaura or Sonogashira couplings. Its enone system also allows for Michael additions or cycloadditions, making it invaluable for constructing fused heterocycles—a hot topic in medicinal chemistry for targeting protein-protein interactions.
In material science, this compound’s conjugated system shows promise for developing organic semiconductors or photovoltaic materials. The thiophene-acrylonitrile hybrid structure may contribute to charge transport properties, addressing the industry’s need for lightweight, flexible electronics. Computational studies (DFT calculations) on similar compounds suggest tunable HOMO-LUMO gaps, a feature highly relevant for OLED and sensor applications.
Analytical characterization of CAS No. 1696474-98-2 typically involves NMR spectroscopy (notably 1H and 13C), mass spectrometry, and HPLC purity analysis. The bromine atom generates distinct isotopic patterns in MS, while the methyl group’s protons appear as a singlet in 1H NMR around 2.5 ppm. These features aid in quality control during scale-up processes—a critical consideration for industrial applications.
Storage and handling recommendations emphasize protection from light due to the photosensitivity of the α,β-unsaturated ketone group. While not classified as hazardous under standard conditions, best practices suggest inert atmosphere storage for long-term stability. This aligns with broader industry shifts toward stable intermediates that reduce synthetic bottlenecks.
Emerging research explores the compound’s potential in click chemistry applications, where its alkene group could participate in thiol-ene reactions for bioconjugation. Such approaches are gaining traction in prodrug design and biomaterial engineering, particularly for targeted drug delivery systems—a field experiencing exponential growth.
Patent literature reveals increasing use of this scaffold in kinase inhibitor development, capitalizing on the thiophene ring’s ability to mimic purine motifs. Several clinical candidates containing analogous structures have entered trials for oncology indications, driving commercial interest in this chemical space.
From an environmental standpoint, the bromine substituent offers opportunities for catalytic debromination strategies—an area of interest for reducing halogenated waste. Recent advances in electrochemical methods show promise for recovering bromine atoms post-reaction, contributing to circular economy principles in fine chemical production.
In summary, 1-(3-bromo-5-methylthiophen-2-yl)prop-2-en-1-one represents a multifaceted tool for modern chemistry. Its applications span from cutting-edge drug discovery to advanced materials, reflecting the convergence of these disciplines in addressing global challenges like personalized medicine and renewable energy technologies.
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